molecular formula C11H10O2S B14589327 5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one CAS No. 61363-74-4

5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one

Cat. No.: B14589327
CAS No.: 61363-74-4
M. Wt: 206.26 g/mol
InChI Key: QKSQZLAJDHBSBB-UHFFFAOYSA-N
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Description

5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one is an organic compound belonging to the class of thiopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted ketone with a sulfur-containing reagent, such as hydrogen sulfide or a thiol, under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2H-thiopyran-3(6H)-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one: Substitution of the phenyl group with a methyl group can lead to different chemical and biological properties.

Uniqueness

5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one is unique due to the presence of both a hydroxyl group and a phenyl group, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for further research.

Properties

CAS No.

61363-74-4

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

3-hydroxy-4-phenyl-2H-thiopyran-5-one

InChI

InChI=1S/C11H10O2S/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-5,12H,6-7H2

InChI Key

QKSQZLAJDHBSBB-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)CS1)C2=CC=CC=C2)O

Origin of Product

United States

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